molecular formula C15H21NO3 B12107375 Methyl 4-(2-propan-2-ylphenoxy)pyrrolidine-2-carboxylate

Methyl 4-(2-propan-2-ylphenoxy)pyrrolidine-2-carboxylate

Cat. No.: B12107375
M. Wt: 263.33 g/mol
InChI Key: KWZJWGSZMGYCHL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-propan-2-ylphenoxy)pyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a dihaloalkane under basic conditions to form the pyrrolidine ring.

    Introduction of the Methyl Ester Group: The methyl ester group can be introduced through esterification reactions. This involves reacting the carboxylic acid derivative of the pyrrolidine ring with methanol in the presence of an acid catalyst.

    Attachment of the 2-Propan-2-ylphenoxy Group: The final step involves the introduction of the 2-propan-2-ylphenoxy group. This can be achieved through nucleophilic substitution reactions, where the pyrrolidine derivative reacts with 2-propan-2-ylphenol under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-propan-2-ylphenoxy)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methyl ester group, converting it into a carboxylic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. This can reduce the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Amines, Thiols

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted pyrrolidine derivatives

Scientific Research Applications

Methyl 4-(2-propan-2-ylphenoxy)pyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities. Pyrrolidine derivatives are known to exhibit various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: It is used in the development of new materials and chemicals. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-propan-2-ylphenoxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s pyrrolidine ring and phenoxy group allow it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the target. For example, it may inhibit specific enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl pyrrolidine-2-carboxylate
  • 2-Propan-2-ylphenoxyacetic acid
  • Pyrrolidine-2,5-dione derivatives

Uniqueness

Methyl 4-(2-propan-2-ylphenoxy)pyrrolidine-2-carboxylate is unique due to its combination of a pyrrolidine ring with a phenoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

methyl 4-(2-propan-2-ylphenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-10(2)12-6-4-5-7-14(12)19-11-8-13(16-9-11)15(17)18-3/h4-7,10-11,13,16H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZJWGSZMGYCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC2CC(NC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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